1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Overview
Description
Gallacetophenone-4-methyl ether, also known as 2,3-dihydroxy-4-methoxyacetophenone, is a synthetic compound with the chemical formula C9H10O4. It is primarily known for its neuroprotective properties and potential use in the treatment of Alzheimer’s disease. This compound has been shown to inhibit beta-amyloid peptide aggregation and the formation of amyloid plaques, which are associated with neurodegenerative diseases .
Scientific Research Applications
Gallacetophenone-4-methyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cognitive Function Improvement: Studies have demonstrated that this compound can improve cognitive function and has potential for the treatment of Alzheimer’s disease.
Antioxidant Activity: Gallacetophenone-4-methyl ether exhibits antioxidant properties, which can help protect cells from oxidative stress and damage.
Pharmaceutical Research: The compound is used in pharmaceutical research to develop new drugs and therapies for neurodegenerative diseases.
Future Directions
: Sigma-Aldrich Product Information : SpectraBase: 1-(2,3-Dihydroxy-4-methoxy-6-methyl-phenyl)-ethanone : NIST Chemistry WebBook: Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As research progresses, we will gain a better understanding of the pathways this compound affects and the downstream effects of these interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for maintaining cellular redox balance. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving cognitive function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS) and antioxidants in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound has been observed to localize in the nucleus, where it can influence gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallacetophenone-4-methyl ether can be synthesized through various methods. One common approach involves the acetylation of pyrogallol using zinc chloride and acetic anhydride . Another method includes the preparation of intermediate compounds such as 7-methoxy-8-hydroxy flavanone and chromone, which are then converted to gallacetophenone-4-methyl ether .
Industrial Production Methods
Industrial production of gallacetophenone-4-methyl ether typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Gallacetophenone-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of gallacetophenone-4-methyl ether include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typical conditions include controlled temperature and pH levels.
Major Products Formed
The major products formed from the reactions of gallacetophenone-4-methyl ether depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives.
Comparison with Similar Compounds
Gallacetophenone-4-methyl ether can be compared with other similar compounds, such as:
Gallacetophenone: The acetyl derivative of pyrogallol, known for its neuroprotective properties.
Gallacetophenone-3,4-dimethyl ether: A related compound with similar chemical properties but different biological activities.
Gallacetophenone-4-methyl ether stands out due to its unique combination of neuroprotective and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERRCKOKCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274518 | |
Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
Record name | 708-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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